molecular formula C18H21N5O B11250341 N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine

N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine

Cat. No.: B11250341
M. Wt: 323.4 g/mol
InChI Key: DNZAANIVHXLERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is an organic compound that features a complex structure with a benzyl group, a methoxyphenyl group, and a tetrazole ring

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-benzyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-amine

InChI

InChI=1S/C18H21N5O/c1-18(2,19-13-14-7-5-4-6-8-14)17-20-21-22-23(17)15-9-11-16(24-3)12-10-15/h4-12,19H,13H2,1-3H3

InChI Key

DNZAANIVHXLERW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(4-methoxyphenyl)-2-propanone, which is then reacted with sodium azide to introduce the tetrazole ring. The final step involves the benzylation of the amine group using benzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE involves its interaction with specific molecular targets. For instance, it may act as a ligand that binds to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-1-(4-methoxyphenyl)-2-propanamine: Shares a similar core structure but lacks the tetrazole ring.

    4-Methoxyamphetamine: Contains a methoxyphenyl group but differs in the overall structure and functional groups.

Uniqueness

The presence of the tetrazole ring in BENZYL({2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE distinguishes it from other similar compounds. This ring imparts unique chemical properties, such as increased stability and potential bioactivity, making it a valuable compound for various applications .

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